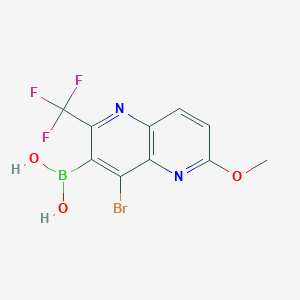

(4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-yl)boronic acid

Description

(4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-yl)boronic acid is a structurally complex boronic acid derivative featuring a naphthyridine core substituted with bromo, methoxy, and trifluoromethyl groups. The naphthyridine scaffold, a bicyclic heteroaromatic system, enhances rigidity and electronic diversity, making the compound suitable for applications in medicinal chemistry and materials science. The boronic acid moiety at the 3-position enables reversible covalent interactions with diols or nucleophilic residues in proteins, a hallmark of boronic acid chemistry . Key structural features include:

- Bromo substituent: Enhances electrophilicity and serves as a handle for further cross-coupling reactions.

- Methoxy group: Improves solubility and modulates electronic effects via electron donation.

- Trifluoromethyl group: Introduces strong electron-withdrawing effects, increasing boronic acid acidity and stability .

Its applications may span enzyme inhibition, molecular sensing, and as a building block in drug discovery .

Properties

Molecular Formula |

C10H7BBrF3N2O3 |

|---|---|

Molecular Weight |

350.89 g/mol |

IUPAC Name |

[4-bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-yl]boronic acid |

InChI |

InChI=1S/C10H7BBrF3N2O3/c1-20-5-3-2-4-8(17-5)7(12)6(11(18)19)9(16-4)10(13,14)15/h2-3,18-19H,1H3 |

InChI Key |

VSUKOALTLVNBJP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C2=C(C=CC(=N2)OC)N=C1C(F)(F)F)Br)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-yl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Substituents: The bromine, methoxy, and trifluoromethyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) and primary amines are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted naphthyridines.

Scientific Research Applications

(4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-yl)boronic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the field of oncology and infectious diseases.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The target compound’s reactivity and stability can be compared to analogous boronic acids based on substituent profiles:

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in the target compound increases boronic acid acidity (pKa ~7–8) compared to methoxy-substituted analogs (pKa ~8–9), enhancing its reactivity in aqueous environments .

Limitations and Challenges

- Toxicity : Boron-containing compounds require careful dosing to avoid toxicity, a concern shared with peptidyl boronic acids .

- Synthetic Complexity: The multi-substituted naphthyridine structure complicates synthesis compared to mono-substituted phenylboronic acids (e.g., 3-trifluoromethylphenylboronic acid) .

Biological Activity

The compound (4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-3-yl)boronic acid (CAS No. 1565779-85-2) is a member of the naphthyridine family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Molecular Characteristics

- Molecular Formula : CHBBrFNO

- Molecular Weight : 350.88 g/mol

- Key Functional Groups :

- Bromine atom

- Methoxy group

- Trifluoromethyl group

- Boronic acid moiety

The presence of these functional groups enhances the compound's lipophilicity and metabolic stability, making it suitable for pharmaceutical development.

Antibacterial Properties

Research indicates that This compound exhibits significant antibacterial activity. The compound has been shown to inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival. Mechanistic studies suggest that it may disrupt cell wall synthesis or inhibit key enzymes involved in bacterial metabolism.

Antitumor Activity

Preliminary studies have suggested that this compound may possess antitumor properties. For example, it has been evaluated in vitro for its effects on various cancer cell lines. The results indicated that it could induce apoptosis in tumor cells through caspase activation pathways, although further in vivo studies are needed to confirm these findings .

Case Studies and Experimental Findings

-

In Vitro Studies :

- A study assessed the cytotoxic effects of the compound on human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation.

- The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating a potential mechanism for its antitumor effects .

- Synergistic Effects :

- Mechanism of Action :

Comparative Analysis with Related Compounds

To understand the uniqueness of This compound , a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)pyridine | Contains bromine and trifluoromethyl groups | Lacks methoxy group; simpler structure |

| 6-Methoxy-naphthyridine | Contains methoxy group but no bromine or trifluoromethyl | More straightforward structure; less reactive |

| 4-(Trifluoromethyl)-1,5-naphthyridine | Similar naphthyridine core; lacks bromine | Focuses on trifluoromethyl substitution |

| 2-Amino-4-bromo-naphthyridine | Contains amino group; used in different biological contexts | Different functional group alters reactivity |

The combination of halogenated and functional groups in This compound enhances both its chemical reactivity and biological activity compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.